![molecular formula C16H17N3O5S B2859607 Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-10-8](/img/structure/B2859607.png)
Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its potential as an antimicrobial agent. The presence of the morpholino group and the quinazoline nucleus may contribute to its activity against various bacterial strains such as E. coli, S. Typhi, P. Aeruginosa, C. tetani, S. aureus, and B. subtillis. Compounds with similar structures have shown inhibitory action, which suggests that this compound could be part of new antimicrobial therapies .
Click Chemistry Applications
The compound’s structure is conducive to click chemistry reactions, which are widely used in medicinal chemistry for drug discovery and development. Its potential for forming triazole derivatives through click reactions could be exploited in synthesizing novel drug analogues with significant biological activities .
Synthesis of Roxadustat Intermediates
It has been implicated in the synthesis of intermediates for Roxadustat, a drug used for the treatment of anemia in patients with chronic kidney disease (CKD). The compound’s functional groups are suitable for reactions leading to the formation of Roxadustat or its analogues .
Molecular Docking Studies
The compound can be used in molecular docking studies to understand its binding affinity with various proteins. This is crucial in the drug design process, where the interaction of the compound with target proteins is analyzed to predict its efficacy and potency .
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies can be conducted using this compound to evaluate its pharmacokinetic properties. This helps in assessing the drug-likeness of the compound before moving to clinical trials .
Biological Evaluation of Derivatives
Derivatives of this compound can be synthesized and subjected to biological evaluation for a range of activities, including antifungal, antimicrobial, and anticancer properties. The compound’s versatility in forming various derivatives makes it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter .
Mode of Action
The compound likely interacts with its targets by binding to specific sites, leading to changes in the function of these targets. For instance, it may inhibit the function of voltage-gated sodium and calcium channels, leading to a decrease in neuronal excitability .
Biochemical Pathways
The inhibition of voltage-gated sodium and calcium channels can affect neuronal signaling pathways, leading to changes in neurotransmitter release and neuronal excitability .
Pharmacokinetics
The compound has high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells .
Result of Action
The result of the compound’s action would likely be a decrease in neuronal excitability, due to the inhibition of voltage-gated sodium and calcium channels . This could potentially lead to anticonvulsant and antinociceptive effects .
properties
IUPAC Name |
methyl 3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-23-15(22)10-2-3-11-12(8-10)17-16(25)19(14(11)21)9-13(20)18-4-6-24-7-5-18/h2-3,8H,4-7,9H2,1H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARLCJJIEXUGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.